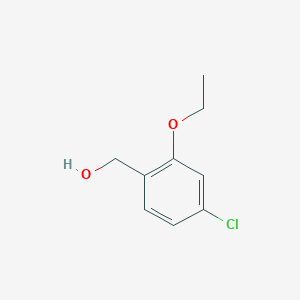
(4-Chloro-2-ethoxyphenyl)methanol
Overview
Description
(4-Chloro-2-ethoxyphenyl)methanol is a chemical compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 . It is a solid substance and is primarily used in laboratory settings .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClO2/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-5,11H,2,6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, ethoxy, and methanol groups on the phenyl ring.Scientific Research Applications
Stereoselective Synthesis in Microfluidic Chip Reactors
The compound ethyl (R)-4-chloro-3-hydroxybutyrate, a close relative of (4-Chloro-2-ethoxyphenyl)methanol, has been synthesized using a microfluidic chip reactor. This process is significant for producing pharmacologically valuable products like L-carnitine. The synthesis involves asymmetric hydrogenation and has been optimized for different solvent phases, including methanol/water, demonstrating high enantioselectivity and total conversions at certain temperatures (Kluson et al., 2019).
Investigating Zeolite Ionizing Power
A kinetic probe molecule, closely related to this compound, has been developed to explore the ionizing power of Y-zeolites. This study aids in understanding the ionizing capability of different zeolites, with findings that the ionizing powers of dry zeolites are more similar to water/methanol mixtures (Ortiz et al., 1999).
Synthesis of Agrochemical and Medicinal Compounds
Research shows that the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol yields 5-methoxylated 3-pyrrolin-2-ones. These compounds are essential in developing agrochemicals or medicinal products, demonstrating the versatility of methoxylated derivatives in pharmaceutical and agricultural applications (Ghelfi et al., 2003).
Probing Surface Sites of Metal Oxide Catalysts
A study utilized methanol to probe the surface sites of ceria nanocrystals. Methanol's interaction with different nanocrystal surfaces provided insights into the nature of these surfaces, aiding in the development of more efficient catalysts. This research shows the utility of methanol and its derivatives in catalysis and surface science (Wu et al., 2012).
Photolysis of Aqueous H2O2
Methanol was used to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions, demonstrating its role in understanding and optimizing photolytic reactions. This research highlights the importance of methanol in studying environmental and chemical processes (Goldstein et al., 2007).
properties
IUPAC Name |
(4-chloro-2-ethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVYDEWBAVPGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

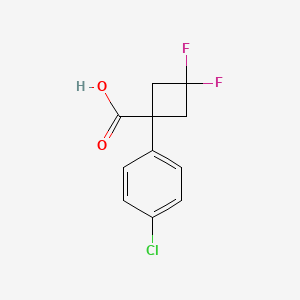
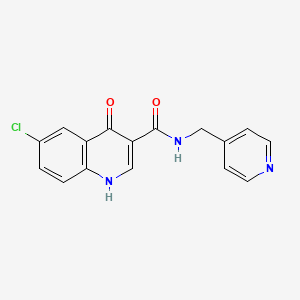
![1-[(2-fluorophenyl)methoxy]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2465651.png)
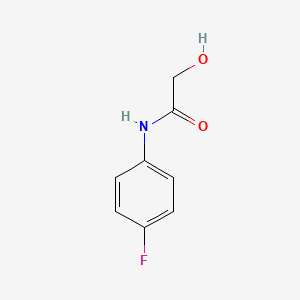
![1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465654.png)
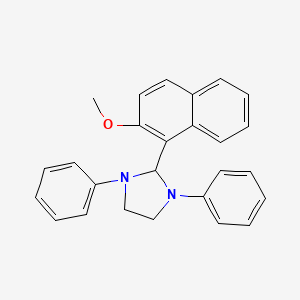

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methylbutanamide](/img/structure/B2465661.png)
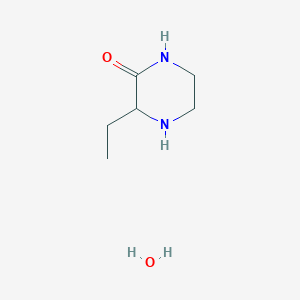



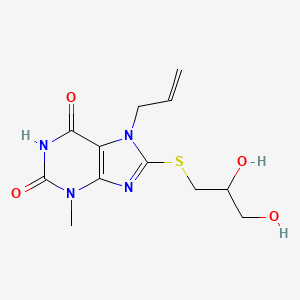
![N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2465672.png)